
alpha-(1-(N-Propyl-N-(4-(3,4,5-trimethoxybenzoyloxy)butyl))ethyl)benzyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(1-(N-Propyl-N-(4-(3,4,5-trimethoxybenzoyloxy)butyl))ethyl)benzyl alcohol is a complex organic compound characterized by its unique structure, which includes a benzyl alcohol moiety and a trimethoxybenzoyloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(1-(N-Propyl-N-(4-(3,4,5-trimethoxybenzoyloxy)butyl))ethyl)benzyl alcohol typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require the use of strong acids, such as sulfuric acid, and catalysts like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Alpha-(1-(N-Propyl-N-(4-(3,4,5-trimethoxybenzoyloxy)butyl))ethyl)benzyl alcohol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohol derivatives.
科学的研究の応用
Alpha-(1-(N-Propyl-N-(4-(3,4,5-trimethoxybenzoyloxy)butyl))ethyl)benzyl alcohol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which alpha-(1-(N-Propyl-N-(4-(3,4,5-trimethoxybenzoyloxy)butyl))ethyl)benzyl alcohol exerts its effects involves interactions with specific molecular targets and pathways. For instance, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Benzyl alcohol: A simpler compound with similar functional groups.
Trimethoxybenzyl alcohol: Shares the trimethoxybenzoyloxy group.
Propylbenzyl alcohol: Contains the propyl and benzyl moieties.
Uniqueness
Alpha-(1-(N-Propyl-N-(4-(3,4,5-trimethoxybenzoyloxy)butyl))ethyl)benzyl alcohol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
72017-45-9 |
|---|---|
分子式 |
C26H37NO6 |
分子量 |
459.6 g/mol |
IUPAC名 |
[2-[4-hydroxybutyl(propyl)amino]-1-phenylpropyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C26H37NO6/c1-6-14-27(15-10-11-16-28)19(2)24(20-12-8-7-9-13-20)33-26(29)21-17-22(30-3)25(32-5)23(18-21)31-4/h7-9,12-13,17-19,24,28H,6,10-11,14-16H2,1-5H3 |
InChIキー |
RIWWEJLQVFPIEB-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCCCO)C(C)C(C1=CC=CC=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


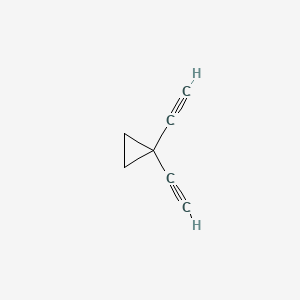
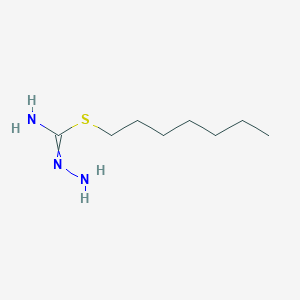
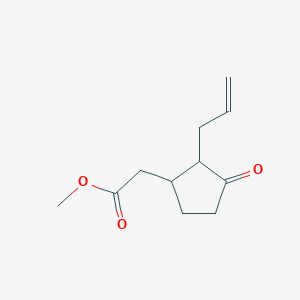
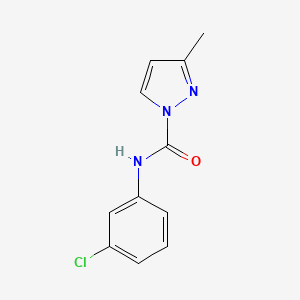
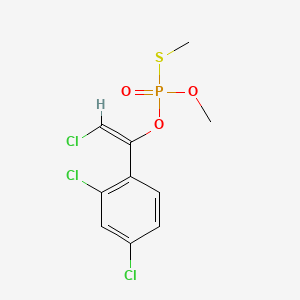
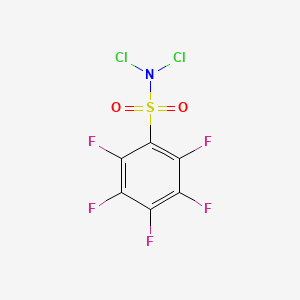
![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14465775.png)

![Benzamide, n,n'-[[6-(methylthio)-1,3,5-triazine-2,4-diyl]bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B14465799.png)
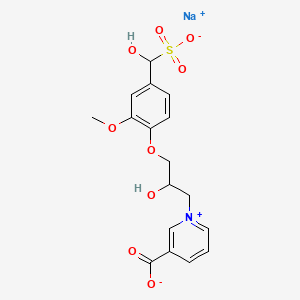
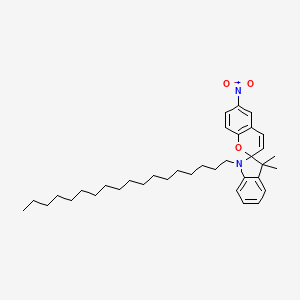
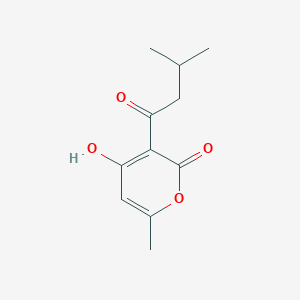
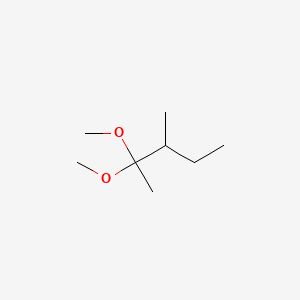
![Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium](/img/structure/B14465831.png)
